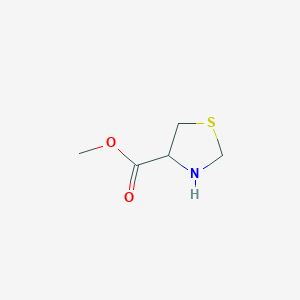

methyl 1,3-thiazolidine-4-carboxylate

Overview

Description

methyl 1,3-thiazolidine-4-carboxylate is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Methyl thiazolidine-4-carboxylate, also known as methyl 1,3-thiazolidine-4-carboxylate, is a compound that has been studied for its potential biological activities It’s known that thiazolidine derivatives have been explored for their safener activity, which involves protecting plants from herbicide injury . In this context, these compounds have been shown to increase the acetolactate synthase (ALS) activity of maize inhibited by the herbicide chlorimuron-ethyl .

Mode of Action

It’s suggested that these compounds may compete against herbicides to bind with the herbicide target enzyme active site, rendering the herbicide ineffective . This suggests that the compound may act as a competitive inhibitor, preventing the herbicide from binding to its target and thus protecting the plant from injury.

Biochemical Pathways

ALS is an essential enzyme in the biosynthesis of branched-chain amino acids. ALS-inhibiting herbicides prevent the synthesis of isoleucine, leucine, and valine, resulting in subsequent plant death . By increasing the ALS activity, methyl thiazolidine-4-carboxylate may help to counteract the effects of these herbicides.

Pharmacokinetics

It’s known that the design of thiazolidine derivatives has been optimized to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The result of the action of methyl thiazolidine-4-carboxylate is the protection of plants from herbicide injury . By increasing the ALS activity of maize inhibited by the herbicide chlorimuron-ethyl, these compounds can help to safeguard the plant’s growth and development .

Biochemical Analysis

Biochemical Properties

Methyl thiazolidine-4-carboxylate is believed to interact with various biomolecules, including enzymes and proteins

Cellular Effects

It is known that thiazolidine derivatives can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Molecular Mechanism

It is known that thiazolidine derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 1,3-thiazolidine-4-carboxylate can be synthesized through the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing the thiazolidine product without requiring any catalyst . Another method involves the reaction of N-arylsulfonylaziridine with isothiocyanates in the presence of a Lewis acid, such as boron trifluoride etherate, to yield the thiazolidine derivative .

Industrial Production Methods

Industrial production of methyl thiazolidine-4-carboxylate typically involves optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, nano-catalysis, and green chemistry approaches are employed to enhance the efficiency and environmental friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

methyl 1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazolidine derivatives .

Scientific Research Applications

methyl 1,3-thiazolidine-4-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

methyl 1,3-thiazolidine-4-carboxylate is unique among thiazolidine derivatives due to its specific structure and reactivity. Similar compounds include:

Thiazolidine-2,4-dione: Known for its hypoglycemic and anti-inflammatory properties.

Thiazole: Exhibits diverse biological activities, including antimicrobial and antitumor effects.

Thiazolidin-4-one: Used in cancer therapeutics and as a scaffold for drug design.

Biological Activity

Methyl 1,3-thiazolidine-4-carboxylate (MTCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MTCA, including its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

MTCA is a thiazolidine derivative known for its potential antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties. These characteristics make it a candidate for various therapeutic applications.

Target Enzymes and Pathways

MTCA interacts with several biological targets, including:

- Aminolevulinic Acid Synthase (ALS) : MTCA may inhibit ALS, an enzyme critical for branched-chain amino acid biosynthesis, which can lead to herbicide resistance in plants.

- Glutathione Metabolism : MTCA acts as a prodrug for L-cysteine, mitigating T-2 toxin-induced toxicity by maintaining hepatic glutathione levels.

Biochemical Interactions

MTCA is believed to influence various biochemical pathways:

- Antioxidant Activity : The compound has been shown to reduce levels of reactive oxygen species (ROS), indicating its role in oxidative stress defense .

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects against various diseases .

Antioxidant Properties

MTCA exhibits significant antioxidant activity. Research indicates that it can reduce oxidative stress markers in cellular models, enhancing cell viability and promoting growth in specific cell lines .

Antimicrobial Effects

MTCA has demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that MTCA can inhibit the growth of bacteria such as Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL .

- Fungal Activity : It also displays antifungal properties, particularly against strains like Candida albicans, further supporting its potential as an antimicrobial agent .

Neuroprotective Effects

The neuroprotective capabilities of MTCA are under investigation, particularly concerning its ability to protect neuronal cells from oxidative damage. This could have implications for treating neurodegenerative diseases .

Case Study 1: Protective Effects Against T-2 Toxin

In a study examining the protective effects of MTCA against T-2 toxin-induced liver damage, it was found that administration of MTCA preserved glutathione levels and mitigated the toxin's harmful effects. This suggests a potential therapeutic role in managing mycotoxin exposure.

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MTCA against biofilm-forming bacteria. The results indicated that MTCA significantly inhibited biofilm formation at concentrations as low as 6.25 µg/mL, highlighting its potential use in treating biofilm-associated infections .

Table: Summary of Biological Activities

Properties

IUPAC Name |

methyl 1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBNAVLHRAPNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902920 | |

| Record name | NoName_3496 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60667-24-5 | |

| Record name | 4-Thiazolidinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60667-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carbomethoxythiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060667245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl thiazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 1,3-thiazolidine-4-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB09VT95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the mechanism behind the protective effect of Methyl thiazolidine-4-carboxylate (MTCA) against T-2 toxin-induced toxicity?

A1: Research suggests that MTCA, a prodrug of L-cysteine, exerts its protective effect against T-2 toxin by mitigating the toxin-induced depletion of hepatic glutathione. T-2 toxin exposure leads to a significant decrease in hepatic glutathione levels. MTCA administration helps maintain glutathione levels at or above control levels, thereby counteracting the toxin's detrimental effects. This suggests that the depletion of hepatic glutathione might play a critical role in the toxicity of T-2 toxin, and MTCA's ability to maintain glutathione levels contributes to its protective effect.

Q2: Can you describe the synthesis process of Thiazole-4-carboxylic acid from Methyl thiazolidine-4-carboxylate?

A2: The synthesis involves a two-step process:

- Oxidation: Methyl thiazolidine-4-carboxylate is oxidized to Methyl thiazole-4-carboxylate. This reaction utilizes Manganese dioxide (MnO2) as the oxidizing agent. The study achieved an 80.8% yield under optimized conditions, which included a 1:23 molar ratio of Methyl thiazole-4-carboxylate to MnO2, an MnO2 activation temperature of 300°C, and a reaction time of 48 hours at 80°C.

- Hydrolysis: Methyl thiazole-4-carboxylate is then subjected to hydrolysis, leading to the formation of Thiazole-4-carboxylic acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.